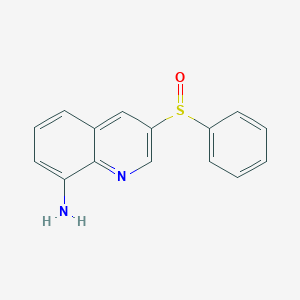

3-(Benzenesulfinyl)quinolin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzenesulfonyl)quinolin-8-amine is a chemical compound with the CAS Number: 607743-08-8 and Linear Formula: C15H12N2O2S .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 3-(Benzenesulfinyl)quinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)quinolin-8-amine is represented by the InChI Code: 1S/C15H12N2O2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H,16H2 . It has a molecular weight of 284.34 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolin-8-amines include intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Wissenschaftliche Forschungsanwendungen

Catalysis and Asymmetric Synthesis

3-(Benzenesulfinyl)quinolin-8-amine derivatives have been explored in catalysis, particularly in asymmetric synthesis. For instance, Imamoto et al. (2012) discussed the use of rigid P-chiral phosphine ligands derived from quinoline for rhodium-catalyzed asymmetric hydrogenation, highlighting their application in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Antiproliferative Activity

The synthesis of new cis-fused tetrahydrochromeno[4,3-b]quinolines, derived from aromatic amines including quinoline, has been studied for their antiproliferative activity against breast cancer cell lines, demonstrating the potential for quinoline derivatives in cancer treatment (Nagaiah et al., 2010).

Zinc Sensing

Quinoline derivatives, such as those mentioned by Nolan et al. (2005), have been employed as zinc sensors, showcasing their utility in biological and environmental monitoring (Nolan et al., 2005).

Organometallic Complexes

Research by Qiao et al. (2011) on aluminum and zinc complexes supported by quinoline-based ligands indicates their effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer synthesis (Qiao et al., 2011).

Molecular Docking Studies

The one-pot synthesis of quinolinyl amino nitriles and their evaluation for antidiabetic, anti-inflammatory, and antioxidant activities, as well as in molecular docking studies, underline the versatility of quinoline derivatives in drug discovery and development (Dalavai et al., 2020).

Fragmentation Pathways

The study on the synthesis and fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives by Chen Bin (2015) provides insights into the structural analysis and potential bioactivity of these compounds, further highlighting the importance of quinoline derivatives in pharmaceutical sciences (Chen Bin, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of 3-(Benzenesulfinyl)quinolin-8-amine could involve the exploration of new methods and synthetic approaches towards organic compounds . This could also include a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Eigenschaften

IUPAC Name |

3-(benzenesulfinyl)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c16-14-8-4-5-11-9-13(10-17-15(11)14)19(18)12-6-2-1-3-7-12/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVMOQQXUWULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CN=C3C(=C2)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)

![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)

![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)

![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)

![2-chloro-N-(6-(3-(4-methylpiperazin-1-yl)propylsulfonyl)benzo[d]thiazol-2-ylcarbamoyl)-5-morpholinobenzamide](/img/structure/B2953657.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)

![(3-Methoxy-2-methylindazol-6-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2953660.png)

![N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2953662.png)